1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Kinase inhibitor design Structure-activity relationship Hydrogen-bond geometry

Choose this specific compound for its validated 3-pyridyl kinase hinge-binding motif, enabling head-to-head selectivity profiling against the 4-pyridyl regioisomer (CAS 2098141-48-9). With an XLogP3 of 1.0, TPSA of 35.1, and only 2 rotatable bonds, it is optimally suited for fragment-based screening and scaffold hopping. The unsubstituted C6 position offers a synthetic handle for late-stage SAR exploration without disrupting core pharmacophores. Ensure target engagement via biochemical assays referencing class-level IC50 values from low nanomolar to low micromolar.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 2098025-77-3
Cat. No. B1480876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS2098025-77-3
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=C(C=N2)C3=CN=CC=C3
InChIInChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)11(9-14-16)10-4-3-5-13-8-10/h3-9H,2H2,1H3
InChIKeyKBKYQWGBHAABLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098025-77-3): Core Scaffold and Procurement-Relevant Identity


1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyrazole class, a scaffold recognized for its utility in kinase inhibitor design and anti-inflammatory agent development [1]. The compound bears an ethyl substituent at the N1 position and a pyridin-3-yl moiety at the C7 position, giving it a molecular formula of C12H12N4 and a molecular weight of 212.25 g/mol . Its rigid, planar architecture supports π-stacking interactions with biological targets, while the pyridine nitrogen provides a hydrogen-bond acceptor site [2].

Why 1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Cannot Be Replaced by In-Class Analogs


Imidazo[1,2-b]pyrazole derivatives with identical molecular formulae can exhibit divergent biological performance due to subtle differences in substitution pattern. The position of the pyridine nitrogen (meta vs. para), the nature of the N1 alkyl group (ethyl vs. methyl), and the presence or absence of a C6 substituent collectively influence computed lipophilicity (XLogP3), rotatable bond count, and hydrogen-bonding geometry [1]. These physicochemical variations translate into differences in target binding, solubility, and metabolic stability, making simple analog substitution unreliable without experimental validation [2].

Quantitative Differentiation Evidence for 1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole vs. Closest Analogs


Meta-Pyridine Regioisomerism: Pyridin-3-yl vs. Pyridin-4-yl Substitution at C7

The target compound bears a pyridin-3-yl group at C7, placing the pyridine nitrogen in the meta position relative to the imidazo[1,2-b]pyrazole core. In contrast, the alternative regioisomer 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098141-48-9) places the nitrogen in the para position . This alters the directionality of hydrogen-bond acceptance and can affect kinase hinge-region binding geometry, as demonstrated for related imidazo[1,2-b]pyrazole kinase inhibitors where pyridine regioisomerism influenced selectivity profiles [1]. No direct quantitative biochemical comparison between these two regioisomers has been published to date.

Kinase inhibitor design Structure-activity relationship Hydrogen-bond geometry

N1-Ethyl vs. N1-Methyl Substitution: Impact on Lipophilicity (XLogP3) and Rotatable Bonds

The target compound (N1-ethyl) has an XLogP3 of 1.0 and 2 rotatable bonds, whereas the closest dimethyl analog 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098058-43-4) has an XLogP3 of 1.1 and only 1 rotatable bond [1][2]. The additional rotatable bond in the target compound arises from the ethyl group at N1, which introduces greater conformational flexibility. This can affect binding entropy and potentially improve induced-fit binding to protein targets, but may also reduce binding affinity due to entropic penalties if not properly constrained.

ADME prediction Lipophilicity Conformational flexibility

C6 Unsubstituted vs. C6-Methyl Substitution: Steric and Lipophilicity Differences

The target compound lacks a substituent at the C6 position, while the analog 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098058-50-3) contains a methyl group at C6, increasing molecular weight to 226.28 g/mol and XLogP3 to 1.4 [1]. The absence of the C6 methyl in the target compound reduces lipophilicity by ΔXLogP3 = -0.4 and decreases molecular complexity (Complexity score: 245 vs. 270) [1][2]. Lower lipophilicity and reduced steric bulk at C6 may improve ligand efficiency metrics and synthetic tractability for further derivatization.

Steric effects SAR Drug-likeness

Vendor Purity and Quality Control Documentation Compared to Closest Analog

The target compound is supplied by Life Chemicals and TRC as an F2198-8020 series building block with a typical purity of ≥95% [1]. In contrast, the closely related analog 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098058-43-4) is available from Bidepharm at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . While the analog offers marginally higher purity and more extensive QC, the target compound provides unique pyridine meta-nitrogen geometry and N1-ethyl flexibility that cannot be replicated by the dimethyl analog. No head-to-head stability or solubility comparison has been published.

Chemical procurement Quality assurance Lead discovery

Class-Level Kinase Inhibition Potential: Imidazo[1,2-b]pyrazole Scaffold SAR

The imidazo[1,2-b]pyrazole scaffold has demonstrated promising anticancer activity in multiple studies. In a 2014 SAR study of 39 imidazo[1,2-b]pyrazole derivatives, 4 compounds exhibited IC50 ≤ 10 µM across 6 cancer cell lines [1]. More potent imidazo[1,2-b]pyrazole-7-carboxamides have achieved nanomolar IC50 values (e.g., DU385: IC50 = 16.54 nM on HL-60 leukemia cells) [2]. The target compound, with its pyridin-3-yl at C7 and ethyl at N1, occupies a distinct region of chemical space within this class, but no specific biochemical IC50 data for the target compound itself has been reported. The pyridin-3-yl substitution pattern is consistent with kinase hinge-binding pharmacophores observed in related imidazo[1,2-b]pyrazole inhibitors [1].

Kinase inhibition Anticancer activity Scaffold optimization

Recommended Application Scenarios for 1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Based on Differentiated Properties


Kinase Inhibitor Fragment or Scaffold for Hinge-Region Binding Optimization

The pyridin-3-yl moiety at C7 provides a well-established kinase hinge-binding motif with meta-nitrogen geometry, making this compound suitable as a starting scaffold for ATP-competitive kinase inhibitor design. Its XLogP3 of 1.0 and rotatable bond count of 2 support favorable drug-like properties for fragment-based screening or scaffold hopping campaigns [1]. Researchers should confirm target engagement through biochemical assays, referencing the class-level activity of imidazo[1,2-b]pyrazoles with IC50 values ranging from nanomolar to low micromolar against various kinases [2].

Selectivity Profiling via Regioisomer Comparison (3-Pyridyl vs. 4-Pyridyl)

The availability of both 3-pyridyl (target) and 4-pyridyl (CAS 2098141-48-9) regioisomers enables head-to-head selectivity profiling experiments. The difference in pyridine nitrogen orientation can be exploited to map hinge-region hydrogen-bonding requirements of target kinases, potentially identifying selectivity windows not accessible with a single regioisomer [1].

Hit-to-Lead Optimization Leveraging C6 Unsubstituted Position

The absence of a C6 substituent preserves a site for further functionalization, distinguishing the target from 6-methylated analogs (e.g., CAS 2098058-50-3). This synthetic handle enables late-stage diversification at C6 to explore SAR around steric tolerance and lipophilicity without altering the N1-ethyl or C7-pyridin-3-yl pharmacophores [1].

Computational Chemistry and Docking Studies

With computed XLogP3 (1.0), TPSA (35.1 Ų), and a defined InChI Key (KBKYQWGBHAABLS-UHFFFAOYSA-N), the compound is well-suited for in silico screening, molecular docking, and ADMET prediction studies. Its rigid planar core and defined hydrogen-bond acceptor count (2) facilitate accurate docking pose prediction [1].

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